2'-Deoxyadenosine

Beschreibung

Significance as a Deoxyribonucleoside in Nucleic Acid Structure and Function

As one of the four essential deoxyribonucleosides, 2'-deoxyadenosine (B1664071) is a primary building block of DNA. wikipedia.orgwikipedia.org Within the DNA double helix, it is denoted by the letter 'A' and forms two hydrogen bonds with its complementary pyrimidine (B1678525) base, thymidine (B127349) (T). ebi.ac.uk This specific pairing is a fundamental principle of molecular biology, ensuring the faithful replication and transcription of genetic information. baseclick.eu The sequence of these base pairs along the DNA strand encodes the instructions for building and maintaining an organism.

The structure of this compound, with its deoxyribose sugar, is crucial for the stability of the DNA molecule. The absence of the 2'-hydroxyl group makes DNA less susceptible to hydrolysis compared to its counterpart, ribonucleic acid (RNA), which contains ribose. This inherent stability is essential for a molecule that must preserve genetic information over the lifetime of an organism and across generations.

Overview of this compound as a Cellular Metabolite

This compound is not merely a static structural component of DNA; it is also an active participant in cellular metabolism. ebi.ac.uknih.gov It exists in various phosphorylated forms within the cell, primarily as deoxyadenosine (B7792050) monophosphate (dAMP), deoxyadenosine diphosphate (B83284) (dADP), and deoxyadenosine triphosphate (dATP). excedr.com These nucleotides are central to the processes that maintain the integrity and functionality of the genome.

Role in DNA Synthesis and Replication Processes

The triphosphate form, dATP, is a direct precursor for DNA synthesis. baseclick.eumedchemexpress.comtargetmol.com During DNA replication, DNA polymerase enzymes utilize dATP, along with the other three deoxyribonucleoside triphosphates (dCTP, dGTP, and dTTP), to construct a new DNA strand complementary to a template strand. baseclick.eu The energy required for the formation of the phosphodiester bonds that link the nucleotides together is derived from the cleavage of the two terminal phosphate (B84403) groups from dATP. baseclick.eu Accurate incorporation of dATP opposite thymine (B56734) residues is critical for maintaining the genetic code. baseclick.eu Furthermore, dATP is essential for DNA repair mechanisms that correct damage to the DNA molecule, thereby preserving genetic stability. baseclick.eu

Metabolic Intermediary Functions

Beyond its direct role in DNA synthesis, this compound and its metabolites are involved in various cellular processes. The levels of intracellular dATP are tightly regulated, as imbalances can be detrimental. For instance, elevated levels of dATP can act as an inhibitor of the enzyme ribonucleotide reductase, which is responsible for producing all four deoxyribonucleotides. wikipedia.orghmdb.ca This inhibition can halt DNA synthesis and cell division. hmdb.ca

Furthermore, this compound can be metabolized through different pathways. It can be deaminated by adenosine (B11128) deaminase (ADA) to form 2'-deoxyinosine. hmdb.camedchemexpress.com In the absence or deficiency of ADA, this compound accumulates, leading to a buildup of dATP that is particularly toxic to lymphocytes and results in severe combined immunodeficiency (SCID). ebi.ac.ukwikipedia.orghmdb.cafrontiersin.org The compound can also be phosphorylated by deoxycytidine kinase and subsequently converted to dATP. medchemexpress.com Additionally, under certain conditions, this compound can be cleaved by purine (B94841) nucleoside phosphorylase to release adenine (B156593). medchemexpress.com These metabolic pathways highlight the intricate network that governs the availability and function of this crucial deoxyribonucleoside.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H13N5O3 | wikipedia.orgnih.gov |

| Molar Mass | 251.24 g/mol | nih.gov |

| IUPAC Name | (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | wikipedia.org |

| Synonyms | dA, dAdo, Adenine deoxyriboside | ebi.ac.ukwikipedia.org |

Table 2: Key Metabolic Roles of this compound and its Derivatives

| Metabolite | Key Function | Significance | Source |

| This compound | Precursor for dATP synthesis | Essential for providing the building blocks for DNA. | baseclick.eu |

| dATP | Substrate for DNA polymerase | Direct incorporation into the growing DNA chain during replication and repair. | baseclick.eumedchemexpress.comtargetmol.com |

| dATP | Allosteric inhibitor of ribonucleotide reductase | Regulates the overall production of deoxyribonucleotides. | wikipedia.orghmdb.ca |

Enzymatic Synthesis of this compound

The formation of this compound within the cell is a multi-step process involving several key enzymes. It can be formed from the degradation of S-adenosylhomocysteine or AMP. caymanchem.com

Adenosine kinase (AdK) is an enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). wikipedia.org While its primary substrate is adenosine, AdK can also phosphorylate this compound, although with a higher Michaelis constant (Km), suggesting a lower affinity. nih.gov The Km values for this compound and ATP in this reaction are 135 µM and 4 µM, respectively. nih.gov This phosphorylation is a critical step in the purine salvage pathway, allowing the cell to reuse purine bases. annualreviews.org The activity of adenosine kinase is regulated by the concentrations of magnesium ions, ADP, and AMP. nih.gov A mutant human lymphoblastoid cell line lacking adenosine kinase showed resistance to the toxic effects of this compound and accumulated significantly less dATP, highlighting the enzyme's role in its phosphorylation. pnas.org

Key Kinetic Parameters for Adenosine Kinase with this compound

| Substrate | Km Value | Notes |

|---|---|---|

| This compound | 135 µM | Indicates lower affinity compared to adenosine. nih.gov |

| ATP | 4 µM | nih.gov |

| ADP | Ki of 13 µM | Competitive inhibitor with respect to MgATP2-. nih.gov |

Nucleoside deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor purine or pyrimidine base. jmb.or.kr This transglycosylation reaction is a key method for the enzymatic synthesis of this compound and other nucleoside analogs. nih.govmdpi.com NDTs are classified into two types: Type I, which are specific for purine bases, and Type II, which can utilize both purines and pyrimidines. mdpi.com For instance, recombinant Lactobacillus reuteri 2'-deoxyribosyltransferase has been used to synthesize this compound from 2'-deoxyuridine (B118206) and adenine. nih.gov Similarly, immobilized NDT from Bacillus psychrosaccharolyticus has been shown to be effective in producing this compound and could be recycled for multiple reaction cycles. mdpi.comnih.gov

Microbial systems, particularly Escherichia coli, have been engineered to overproduce this compound. nih.gov By cloning and overexpressing genes for key enzymes like purine nucleoside phosphorylase, uridine (B1682114) phosphorylase, and thymidine phosphorylase, researchers have created recombinant strains capable of efficiently synthesizing this compound. nih.gov In one study, an engineered E. coli strain converted 96% of the initial adenine into this compound within an hour. nih.gov Another approach involves using whole cells of microorganisms like E. coli as biocatalysts for the trans-2'-deoxyribosylation of purine analogs to produce compounds like 2-chloro-2'-deoxyadenosine. tandfonline.com Furthermore, a process has been proposed for producing 2'-deoxyribonucleosides from glucose and acetaldehyde (B116499) using engineered microbes. researchgate.net

Examples of Engineered Microbial Systems for this compound Synthesis

| Organism | Enzymes Overexpressed | Substrates | Product | Key Finding |

|---|---|---|---|---|

| Escherichia coli DH5alpha | Purine nucleoside phosphorylase, Uridine phosphorylase, Thymidine phosphorylase | Adenine | This compound | 96% conversion in one hour. nih.gov |

| Escherichia coli BMT-1D/1A | Trans-2'-deoxyribosylase activity | 2-Chloroadenine, 2'-Deoxyguanosine | 2-Chloro-2'-deoxyadenosine | Enzymatic synthesis of a cladribine (B1669150). tandfonline.com |

| Lactobacillus reuteri | 2'-Deoxyribosyltransferase | 2'-Deoxyuridine, Adenine | This compound | Immobilized enzyme showed high stability. nih.gov |

Multi-enzyme cascade reactions offer an efficient, one-pot method for synthesizing nucleosides and their phosphorylated derivatives. nih.govmdpi.com These systems mimic natural metabolic pathways by using several enzymes sequentially to convert a simple precursor into a complex product. For the synthesis of this compound 5'-monophosphate (dAMP), a cascade could involve a nucleoside phosphorylase to create this compound, followed by a kinase to phosphorylate it. mdpi.comresearchgate.net Researchers have developed a three-enzyme system to produce vidarabine (B1017) 5'-monophosphate, a related antiviral drug, demonstrating the power of this approach. mdpi.com Such cascades can overcome equilibrium limitations and issues with substrate solubility. mdpi.com Furthermore, the use of thermophilic enzymes in these cascades can offer advantages in terms of stability. nih.gov

Engineered Microbial Systems for this compound Production

Catabolism and Conversion Pathways

The breakdown and conversion of this compound are as crucial as its synthesis for maintaining cellular homeostasis.

The primary catabolic fate of this compound is its irreversible deamination to 2'-deoxyinosine, a reaction catalyzed by the enzyme adenosine deaminase (ADA). targetmol.com ADA is a key enzyme in purine metabolism and is found in virtually all mammalian cells. tandfonline.com This deamination is a critical step in the purine degradation pathway, which ultimately leads to the formation of uric acid for excretion. The reaction proceeds through a nucleophilic aromatic substitution mechanism. The importance of ADA is underscored by the fact that its deficiency leads to severe combined immunodeficiency (SCID), a condition characterized by the toxic accumulation of this compound and its phosphorylated form, dATP. hmdb.ca The accumulation of dATP inhibits ribonucleotide reductase, thereby halting DNA synthesis and preventing the proliferation of immune cells. hmdb.ca

The Deamination Reaction Catalyzed by Adenosine Deaminase

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| This compound | Adenosine Deaminase (ADA) | 2'-Deoxyinosine | Key step in purine catabolism. targetmol.com |

Degradation from S-Adenosylhomocysteine or AMP

This compound can be generated within the cell from the degradation of larger molecules. caymanchem.comannualreviews.orgchemicalbook.com One significant source is the hydrolysis of S-adenosylhomocysteine (AdoHcy), a reaction catalyzed by the enzyme S-adenosylhomocysteine hydrolase. annualreviews.orgjci.org This process yields adenosine and homocysteine. annualreviews.org While the equilibrium of this reaction favors the synthesis of AdoHcy, the pathway proceeds towards degradation in vivo due to the rapid removal of its products. annualreviews.org

Another major pathway for the formation of purine nucleosides, including what can eventually lead to the deoxyadenosine pool, is the breakdown of adenosine monophosphate (AMP). caymanchem.comannualreviews.orgchemicalbook.com In various tissues, AMP can be dephosphorylated by 5'-nucleotidases to form adenosine, which can then be a precursor in pathways related to this compound. annualreviews.org In some cellular contexts, particularly under conditions of adenosine deaminase inhibition, the accumulation of deoxyadenosine leads to a complex catabolism of adenine ribonucleotides, proceeding from ATP to AMP, then to inosine (B1671953) monophosphate (IMP), and finally to inosine and hypoxanthine. nih.govpnas.org

Conversion to Adenine Nucleotides

Once present in the cell, this compound can be re-utilized through conversion into adenine nucleotides. caymanchem.comannualreviews.orgchemicalbook.com This "salvage pathway" involves the phosphorylation of this compound to form this compound monophosphate (dAMP). This reaction is catalyzed by specific kinases. annualreviews.org Further phosphorylation steps can then convert dAMP into this compound diphosphate (dADP) and subsequently into this compound triphosphate (dATP), which is a direct precursor for DNA synthesis. columbia.edu The relative activities of the enzymes responsible for its degradation versus its phosphorylation play a critical role in determining the metabolic fate of this compound. annualreviews.org For instance, in a human colon carcinoma cell line (LoVo), in the presence of an adenosine deaminase inhibitor, this compound undergoes both phosphorylation and phosphorolytic cleavage to adenine, suggesting a protective mechanism when its primary degradation pathway is blocked. nih.gov

Cellular Uptake and Transport Mechanisms

The movement of this compound across cell membranes is a critical process, mediated by specific transporter proteins that facilitate its entry into and exit from cells.

Facilitated Diffusion

This compound is transported into cells via facilitated diffusion systems. caymanchem.comannualreviews.orgchemicalbook.comnih.gov These transport mechanisms are mediated by carrier proteins that bind to the nucleoside and facilitate its movement across the cell membrane down its concentration gradient. annualreviews.org Evidence suggests the existence of carriers that can transport a range of purine and pyrimidine nucleosides. annualreviews.org The affinity of these transporters for this compound can vary between different cell types. For example, the Michaelis-Menten constant (Km) for this compound transport in nucleated cells has been reported to range from 2 to 37 µM. annualreviews.org

Concentrative Nucleoside Transporters (CNTs) in Cellular Uptake

In addition to facilitated diffusion, the uptake of this compound is also mediated by a family of concentrative nucleoside transporters (CNTs). nih.govx-mol.net These transporters are sodium-dependent and can move nucleosides into the cell against a concentration gradient. core.ac.uk

The human CNT family consists of three main subtypes (CNT1, CNT2, and CNT3), each with distinct substrate specificities. nih.govx-mol.netcore.ac.uk

CNT1 is generally considered to be selective for pyrimidine nucleosides. Studies have shown that this compound is not a substrate for CNT1. nih.govx-mol.net

CNT2 is selective for purine nucleosides. Research has demonstrated that CNT2 actively transports this compound. nih.govx-mol.net

CNT3 exhibits broad selectivity, transporting both purine and pyrimidine nucleosides. This compound is also a substrate for CNT3. nih.govx-mol.net

Kinetic studies have provided specific values for the affinity of these transporters for this compound and other deoxyribonucleosides.

| Transporter | Substrate | Apparent Km (μM) |

|---|---|---|

| CNT1 | 2'-Deoxycytidine (dCyd) | 141 nih.govx-mol.net |

| CNT2 | This compound (dAdo) | 62.4 nih.govx-mol.net |

| 2'-Deoxyguanosine (dGuo) | 54.9 nih.govx-mol.net | |

| CNT3 | 2'-Deoxyguanosine (dGuo) | 14.7 nih.govx-mol.net |

| 2'-Deoxycytidine (dCyd) | 34.4 nih.govx-mol.net | |

| This compound 5'-monophosphate (dAMP) | 59.6 plos.org |

In polarized cells, such as those in the renal proximal tubules, the specific localization of different transporters to the apical (luminal) and basolateral membranes dictates the direction of nucleoside transport. Studies using human renal proximal tubule cell (hRPTC) monolayers have elucidated the roles of various transporters in the transepithelial flux of this compound. canada.caphysiology.orgnih.govresearchgate.net

The evidence suggests a mechanism for the active secretion of this compound from the blood into the urine. nih.gov This process involves uptake from the basolateral side and efflux across the apical membrane. Specifically, the basolateral-to-apical flux of this compound is mediated, in part, by the human equilibrative nucleoside transporter 1 (hENT1) located on the apical membrane and by human organic anion transporters (hOATs) on the basolateral membrane. canada.caphysiology.orgnih.govresearchgate.net This is in contrast to adenosine, which is primarily reabsorbed from the apical to the basolateral side via the coordinated action of apical hCNT3 and basolateral hENT2. canada.caphysiology.orgnih.govresearchgate.net

| Compound | Direction of Flux | Apical Transporter | Basolateral Transporter |

|---|---|---|---|

| This compound | Basolateral-to-Apical (Secretion) | hENT1 canada.caphysiology.orgnih.govresearchgate.net | hOATs canada.caphysiology.orgnih.govresearchgate.net |

| Adenosine | Apical-to-Basolateral (Reabsorption) | hCNT3 canada.caphysiology.orgnih.govresearchgate.net | hENT2 canada.caphysiology.orgnih.govresearchgate.net |

This differential handling of structurally similar nucleosides highlights the highly selective nature of the transport systems in the mammalian kidney. nih.gov

Structure

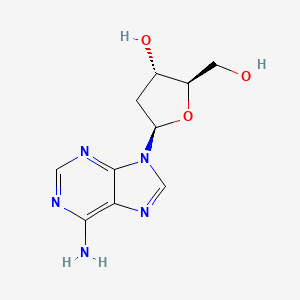

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic and Catabolic Pathways of 2 Deoxyadenosine

Role of Ecto-5'-Nucleotidase/CD73 in Intestinal Uptake of 2'-Deoxyadenosine (B1664071) 5'-Monophosphate (dAMP)

The intestinal absorption of dietary nucleic acids and nucleotides is a critical process for cellular growth and function, particularly in rapidly dividing tissues like the intestinal mucosa. plos.orgcabidigitallibrary.org While it is understood that dietary nucleotides are generally hydrolyzed into more readily absorbable nucleosides and bases, the specific mechanisms governing the uptake of deoxyribonucleotides like this compound 5'-Monophosphate (dAMP) have been a subject of detailed investigation. engormix.comcambridge.org Central to this process is the ecto-enzyme Ecto-5'-Nucleotidase, also known as CD73, which is abundantly expressed on the apical surface of intestinal epithelial cells. plos.orgnih.govasm.org

Research has elucidated a cooperative relationship between CD73 and the concentrative nucleoside transporter 3 (CNT3) in the intestinal absorption of dAMP. plos.orgnih.gov While dAMP itself can be a substrate for CNT3, its transport efficiency is significantly lower compared to its dephosphorylated form, this compound (dAdo). plos.orgnih.gov This suggests that the primary pathway for dAMP absorption involves its initial dephosphorylation into dAdo by CD73 in the intestinal lumen, followed by the efficient uptake of dAdo by CNT3. plos.org

Studies utilizing Caco-2 cells, a human intestinal epithelial cell line, have demonstrated that the uptake of dAMP is dependent on both sodium ions (Na+) and pH. plos.orgnih.gov The process is inhibited by various nucleosides, further supporting the involvement of a nucleoside transporter. plos.orgnih.gov Conversely, inhibitors of equilibrative nucleoside transporters, such as nitrobenzylthioinosine (NMBPR), have shown minimal impact on dAMP uptake, pointing towards the role of a concentrative transporter like CNT3. plos.orgnih.gov

Further experiments using COS-7 cells engineered to express human CNT3 confirmed that this transporter can directly mediate dAMP uptake. plos.orgnih.gov However, kinetic analysis revealed a stark difference in transport efficiency. While the Michaelis-Menten constant (Km) for CNT3-mediated uptake of dAMP was similar to that of dAdo, the maximum velocity (Vmax) for dAMP was approximately 500 times lower than that for dAdo. plos.orgnih.gov This significant disparity underscores the inefficiency of direct dAMP transport.

Table 1: Kinetic Parameters of CNT3-Mediated Uptake

| Substrate | Km (μM) | Vmax (pmol·mg protein–1min–1) |

| dAMP | 59.6 | 15.6 |

| dAdo | 56.3 | 7782 |

| Data from a study on COS-7 cells transiently expressing human CNT3. plos.orgnih.gov |

This synergistic action of CD73 and CNT3 ensures the efficient salvage of dietary deoxyribonucleotides, which are essential for the maintenance of nucleotide pools in cells with limited de novo synthesis capabilities, such as those of the intestinal mucosa. engormix.com

Molecular Mechanisms and Cellular Impact of 2 Deoxyadenosine

Interactions with DNA Synthesis Machinery

2'-Deoxyadenosine-5'-Triphosphate (dATP) as DNA Polymerase Substrate

This compound-5'-triphosphate (dATP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks for DNA synthesis. wikipedia.orgmedchemexpress.com During DNA replication and repair, DNA polymerases catalyze the incorporation of dATP into a growing DNA strand, using the existing DNA as a template. caymanchem.com This enzymatic process ensures the faithful duplication of the genetic code. The availability of dATP, along with the other dNTPs (dGTP, dCTP, and dTTP), is essential for these processes to occur. fiveable.me

The role of dATP as a substrate is not limited to cellular DNA polymerases; it is also utilized by reverse transcriptases. This makes dATP a critical component in molecular biology techniques such as the polymerase chain reaction (PCR), DNA sequencing, and various labeling methods. caymanchem.combiosynth.com

Allosteric Inhibition of Ribonucleotide Reductase by dATP

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the precursors for all four dNTPs required for DNA synthesis. aacrjournals.org The activity of RNR is tightly controlled through allosteric regulation to maintain a balanced supply of deoxyribonucleotides. fiveable.me

In some RNR classes, dATP binding promotes the formation of inactive oligomeric structures. For instance, in human RNR, dATP stabilizes an inactive ring-shaped hexamer (α6), while in E. coli RNR, it leads to the formation of an inactive α4β4 ring. biorxiv.orgnih.govacs.org This oligomerization prevents the productive interaction between the enzyme's subunits, thereby inhibiting catalysis. elifesciences.org

A second allosteric site, the specificity site (S-site), binds dNTPs to regulate the choice of substrate, ensuring a balanced production of all four dNTPs. aacrjournals.orgnih.gov For example, the binding of dATP or ATP to the specificity site promotes the reduction of UDP and CDP. oup.com

Impact on Deoxyribonucleotide Pool Regulation

The allosteric regulation of ribonucleotide reductase by dATP is a cornerstone of deoxyribonucleotide (dNTP) pool regulation. Maintaining balanced dNTP pools is critical for the fidelity of DNA replication and repair. fiveable.meoup.com Imbalances in the dNTP pools can lead to increased mutation rates, replication fork stalling, and genomic instability. fiveable.me

The inhibitory effect of dATP on RNR ensures that when the cellular concentration of dATP is high, the production of all deoxyribonucleotides is downregulated. This prevents the toxic accumulation of dNTPs. wikipedia.orgcaymanchem.com Conversely, when dATP levels are low, RNR activity increases to replenish the dNTP supply.

However, disruptions in this regulatory mechanism can have significant consequences. For example, in adenosine (B11128) deaminase (ADA) deficiency, the accumulation of deoxyadenosine (B7792050) leads to high intracellular levels of dATP. caymanchem.com This, in turn, strongly inhibits RNR, leading to a severe depletion of the other dNTPs and impairing DNA synthesis, which is particularly toxic to developing lymphocytes. wikipedia.orgashpublications.org

Recent research also points to the role of other enzymes, such as SAMHD1, a dNTP triphosphohydrolase, in regulating dNTP pools, particularly in non-dividing cells. pnas.org SAMHD1 appears to preferentially degrade dATP and dGTP, contributing to the selective depletion of these purine (B94841) dNTPs when RNR activity is limited. pnas.org

Induction of Apoptosis and Cell Death Pathways

Beyond its role in DNA metabolism, the accumulation of This compound (B1664071) and its phosphorylated derivative, dATP, can trigger programmed cell death, or apoptosis. This process is crucial for the removal of damaged or unnecessary cells and is particularly relevant in the context of certain immunodeficiency diseases and cancer therapies.

Activation of Caspase-3 and Cytochrome c Release

A key event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. medchemexpress.com In a cell-free system, dATP, in conjunction with cytochrome c, has been shown to activate a cascade of proteases known as caspases. pnas.orgnih.gov

Specifically, dATP and cytochrome c promote the assembly of the apoptosome, a protein complex that includes Apaf-1 (Apoptotic Protease Activating Factor 1). nih.gov This complex then activates caspase-9, which in turn cleaves and activates the effector caspase, caspase-3. pnas.org Activated caspase-3 is responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. ut.ac.ir The analog 2-chloro-2'-deoxyadenosine (2CdA), used in cancer therapy, is metabolized to its triphosphate form (2CdATP), which can similarly cooperate with cytochrome c to activate caspase-3. pnas.orgnih.govresearchgate.net

Role of dATP Accumulation in Apoptosis Induction

The accumulation of intracellular dATP is a primary trigger for apoptosis in certain cellular contexts, most notably in adenosine deaminase (ADA) deficiency. nih.govnih.gov In the absence of ADA, deoxyadenosine is phosphorylated to dATP, leading to its accumulation. nih.gov This elevated dATP is considered a key toxic metabolite responsible for the lymphopenia observed in ADA-deficient patients. nih.gov

The dATP-induced apoptosis appears to be mediated through the mitochondrial pathway. nih.gov Studies have shown that the accumulation of dATP in thymocytes leads to cytochrome c release and subsequent apoptosis. nih.gov This process can be rescued by the overexpression of the anti-apoptotic protein Bcl-2, which is known to prevent mitochondrial outer membrane permeabilization. pnas.org

Interference with Mitochondrial Integrity

This compound and its analogs can induce programmed cell death, or apoptosis, in part by directly affecting the mitochondria. nih.gov Studies have shown that certain analogs of this compound, such as 2-chloro-2'-deoxyadenosine (2CdA) and 2-chloro-2'-ara-fluorodeoxyadenosine (CaFdA), disrupt the integrity of mitochondria in chronic lymphocytic leukemia (B-CLL) cells. nih.gov This disruption leads to the release of pro-apoptotic proteins from the mitochondria, including cytochrome c and apoptosis-inducing factor. nih.govresearchgate.net The release of these factors is a critical step in the apoptotic cascade. While other related adenine (B156593) deoxynucleosides also showed DNA-damaging capabilities, they did not have the same disruptive effect on mitochondrial function, suggesting that direct interference with mitochondrial integrity is a key factor in the potent cytotoxic effects of specific this compound analogs, particularly in non-dividing lymphocytes. nih.gov

The process of this compound-induced apoptosis is often mediated through a feedback loop that involves the mitochondria. For instance, in T leukemia cells, apoptosis induced by 2-chloro-2'-deoxyadenosine involves a caspase-3-dependent mitochondrial feedback amplification loop. researchgate.net This indicates a complex interplay where initial apoptotic signals are amplified through mitochondrial pathways.

Inhibition of PI3K/Akt/BAD Anti-Apoptotic Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival, and its inhibition can lead to apoptosis. This compound has been shown to interfere with this anti-apoptotic pathway. In insulin-producing beta-cells, both adenosine and this compound were observed to reduce the insulin-stimulated production of plasma membrane PI(3,4,5)P3, a key downstream product of PI3K, and diminish the phosphorylation of Akt. frontiersin.org The dephosphorylation of the pro-apoptotic protein BAD, a downstream target of Akt, allows it to promote cell death. nih.gov Therefore, by inhibiting the PI3K/Akt pathway, this compound effectively disables a primary cell survival mechanism, leading to apoptosis. frontiersin.org This inhibition appears to be a critical step, as pharmacological inhibition of Bax (a pro-apoptotic protein) and activation of Akt were able to block adenosine-induced apoptosis in these cells. frontiersin.org

The broader Bcl-2 family of proteins, which includes BAD, are central regulators of the mitochondrial apoptotic pathway. oncotarget.com The PI3K/Akt pathway plays a significant role in modulating these proteins to promote cell survival. mdpi.com The activation of this pathway typically leads to an increase in anti-apoptotic proteins like Bcl-2 and Bcl-xL and a decrease in the activity of pro-apoptotic proteins like Bad and Bax. mdpi.com Consequently, the inhibition of the PI3K/Akt pathway by compounds like this compound disrupts this balance, favoring apoptosis.

Modulation of Cyclic AMP (cAMP) Accumulation and Neuronal Cell Death

This compound can influence intracellular levels of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including cell death. broadpharm.combiosynth.com Elevated levels of cAMP can trigger neuronal death through apoptosis. broadpharm.combiosynth.com The mechanism by which this compound increases cAMP levels can involve the inhibition of phosphodiesterase, the enzyme responsible for breaking down cAMP. broadpharm.combiosynth.com

While increased cAMP is often associated with cell death, the relationship is complex and can be cell-type specific. nih.gov For instance, in S49 cells, both cAMP and this compound can induce cell cycle arrest and cytotoxicity, but they appear to do so through different pathways. nih.gov Their effects are synergistic rather than simply additive, and the cell cycle arrest induced by this compound is lethal and irreversible, whereas the arrest caused by cAMP can be reversible. nih.gov

In the context of neuronal cells, the withdrawal of nerve growth factor (NGF) from superior cervical ganglion neurons leads to apoptosis, a process that can be blocked by agents that increase cAMP levels, such as 8-(4-chlorophenylthio)adenosine 3':5'-cyclic monophosphate (CPT-cAMP). rupress.org This suggests that in some neuronal populations, elevated cAMP can be protective. However, this compound has been shown to induce apoptosis in embryonic stem cell-derived motor neurons. frontiersin.org

Enzymatic Inhibition and Cellular Consequences

S-Adenosyl-L-Homocysteine Hydrolase (SAHH) Inhibition

This compound is a known inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). aacrjournals.orgmedchemexpress.com This enzyme plays a critical role in cellular methylation reactions by hydrolyzing S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. The inhibition of SAHH by this compound leads to an accumulation of SAH, which in turn inhibits various methyltransferase enzymes. aacrjournals.orgaacrjournals.org

The inactivation of SAHH by this compound is a time-dependent process and has been described as a "suicide-like" inactivation. jci.org This inactivation is due to the reduction of the enzyme-bound NAD+ to NADH. nih.govnih.gov When intact cells, such as L1210 leukemia cells, are exposed to this compound, the activity of SAHH is significantly reduced, and intracellular levels of SAH increase, which is consistent with the idea that SAHH inhibition contributes to the cytotoxicity of this compound. aacrjournals.orgaacrjournals.org This mechanism of action is considered a potential target for anticancer and antiviral therapies. aacrjournals.org

| Aspect | Description | Key Findings |

|---|---|---|

| Mechanism of Inhibition | Time-dependent, "suicide-like" inactivation. jci.org | Involves the reduction of enzyme-bound NAD+ to NADH. nih.govnih.gov |

| Cellular Consequence | Inhibition of SAHH leads to the accumulation of S-adenosyl-L-homocysteine (SAH). aacrjournals.orgaacrjournals.org | Elevated SAH levels inhibit essential cellular methylation reactions. aacrjournals.orgaacrjournals.org |

| Cellular Models | Demonstrated in L1210 leukemia cells and erythrocytes. aacrjournals.orgaacrjournals.orgjci.org | Reduced SAHH activity and increased intracellular SAH observed. aacrjournals.orgaacrjournals.org |

Phosphodiesterase Inhibition

This compound acts as a competitive inhibitor of phosphodiesterase. broadpharm.combiosynth.com Phosphodiesterases are enzymes that break down cyclic nucleotides, such as cyclic AMP (cAMP). broadpharm.combiosynth.com By inhibiting this enzyme, this compound leads to an accumulation of intracellular cAMP. broadpharm.combiosynth.comnih.gov

This elevation of cAMP levels has been observed in various cell types, including human spermatozoa, where this compound was found to be a potent stimulator of motility. nih.govbioscientifica.com The stimulatory effect on sperm motility was associated with a sustained increase in intracellular cAMP levels and was enhanced by the presence of other phosphodiesterase inhibitors like caffeine. nih.govbioscientifica.com In some cellular contexts, such as certain neuronal cells, this increase in cAMP can contribute to apoptosis. broadpharm.combiosynth.com

Oxidative Damage and DNA Integrity

DNA is susceptible to damage from reactive oxygen species (ROS), which can lead to the formation of various lesions. scielo.brnih.gov One such class of lesions is the 8-oxopurines, including 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA). mdpi.com These lesions arise from the oxidation of DNA bases and can accumulate in tissues, contributing to oxidative stress. mdpi.com Elevated levels of oxidatively damaged DNA have been implicated in numerous diseases. acs.org

Another form of oxidative DNA damage involving the adenosine base is the formation of 5',8-cyclo-2'-deoxyadenosine (cdA). mdpi.com This bulky lesion is induced by free radicals and can block gene expression. nih.gov The repair of such lesions is crucial for maintaining genomic integrity. Unlike some other forms of oxidative damage, cdA is repaired by the nucleotide excision repair (NER) pathway, not by base excision repair. nih.gov

The accumulation of oxidative DNA damage can also impact mitochondrial DNA (mtDNA), which is critical for mitochondrial function. acs.org Damage to mtDNA can lead to mitochondrial dysfunction and contribute to cellular pathology.

| Lesion | Formation Mechanism | Cellular Impact | Repair Pathway |

|---|---|---|---|

| 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) | Oxidation of deoxyadenosine in DNA by reactive oxygen species. mdpi.com | Contributes to oxidative stress and can be mutagenic. nih.govmdpi.com | Base Excision Repair (BER) mdpi.com |

| 5',8-cyclo-2'-deoxyadenosine (cdA) | Induced by free radical attack on deoxyadenosine. nih.gov | Acts as a bulky lesion that can block gene expression. nih.gov | Nucleotide Excision Repair (NER) nih.gov |

Formation of Oxidized this compound Products (e.g., 2-Hydroxy-2'-Deoxyadenosine, 7,8-Dihydro-8-Oxo-2'-Deoxyadenosine)

Oxidative stress, driven by reactive oxygen species (ROS) generated during normal metabolic processes or through exposure to ionizing radiation, can modify the adenine base of this compound. genelink.comnih.gov The primary products of this oxidation are 7,8-dihydro-8-oxo-2'-deoxyadenosine (8-oxodA) and 2-hydroxy-2'-deoxyadenosine (2-OHdA).

7,8-Dihydro-8-Oxo-2'-Deoxyadenosine (8-oxodA): This is a major product of the radical oxidation of this compound. nih.gov The formation of 8-oxodA can be readily detected in DNA following exposure to ionizing radiation or under conditions that promote the Fenton reaction. nih.govscilit.comtandfonline.com It is considered a significant biomarker of oxidative DNA damage due to its relative abundance compared to other oxidized adenine products. mdpi.comoup.com

2-Hydroxy-2'-Deoxyadenosine (2-OHdA): In contrast to 8-oxodA, the formation of 2-OHdA is generally considered a minor process under most oxidative conditions, such as gamma irradiation. nih.gov However, specific chemical environments can favor its creation. For instance, a significant yield of 2-OHdA has been observed during the gamma-radiolysis of this compound solutions in the presence of a copper/(o)-phenanthroline complex or upon incubation with high concentrations of Fe²⁺ ions. nih.gov

The table below summarizes the formation characteristics of these key oxidized products.

| Oxidized Product | Common Name | Formation Conditions | Relative Yield |

| 7,8-Dihydro-8-Oxo-2'-Deoxyadenosine | 8-oxodA | Radical oxidation (e.g., Fenton reaction, ionizing radiation), cellular metabolism. genelink.comnih.govscilit.com | Major product under most oxidative conditions. nih.gov |

| 2-Hydroxy-2'-Deoxyadenosine | 2-OHdA | Radical oxidation. nih.gov | Minor product under most conditions; yield increases with specific catalysts (e.g., Cu²⁺ complexes, high Fe²⁺). nih.gov |

Mutagenic Implications of Oxidized Products

Once formed, these oxidized nucleosides can disrupt the fidelity of DNA replication, leading to mutations.

Mutagenicity of 8-oxodA: Research demonstrates that 8-oxodA has mutagenic potential in mammalian cells, though its potency is less than that of the more extensively studied 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govoup.com When present in a DNA template, 8-oxodA primarily causes A→C transversions. nih.govoup.com The frequency of these mutations can be influenced by the surrounding DNA sequence. nih.govoup.com Studies using shuttle vectors in simian kidney (COS-7) cells found that the mutation frequency of 8-oxodA was at least four times lower than that of 8-oxodG under similar conditions. nih.govoup.com The A→C transversions suggest that the damaged 8-oxodA base can mispair with an incoming deoxyguanosine triphosphate (dGTP) during replication. oup.com

Mutagenicity of 2-Hydroxy-2'-Deoxyadenosine: The mutagenic potential of 2-OHdA is typically studied by examining the effects of its triphosphate form, 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP), during DNA synthesis. When 2-OH-dATP is present in the nucleotide pool, it can be incorporated into DNA and is demonstrably mutagenic. ebi.ac.uknih.gov In vitro replication studies using HeLa cell extracts revealed that the presence of 2-OH-dATP induced both substitution and deletion mutations. nih.gov The predominant substitution was a G:C→A:T transition, indicating that DNA polymerase can misincorporate 2-OH-dATP opposite a cytosine in the template strand. nih.gov Cellular defense mechanisms exist, such as the MTH1 protein, which can hydrolyze oxidized purine nucleoside triphosphates like 2-OH-dATP, thereby preventing their incorporation into DNA and suppressing their mutagenicity. ebi.ac.uknih.gov

The mutagenic profiles of these lesions are summarized in the following table.

| Oxidized Lesion | Primary Mutation Type | Cellular Context | Key Findings |

| 8-oxodA | A→C Transversion nih.govoup.com | Mammalian cells (in vivo/in vitro) | Mutagenic potential is dependent on sequence context and is at least 4-fold lower than 8-oxodG. nih.govoup.com |

| 2-OH-dATP | G:C→A:T Transition nih.gov | HeLa cell extracts (in vitro) | Induces both substitutions and deletions; mutagenicity is suppressed by the MTH1 protein. ebi.ac.uknih.gov |

Role of 8,5'-Cyclo-2'-Deoxyadenosine (B1254554) as a DNA Lesion

A particularly severe form of oxidative damage to this compound is the formation of 8,5'-cyclo-2'-deoxyadenosine (cdA). This lesion is generated when a hydroxyl radical attacks the nucleoside, leading to an intramolecular cyclization event that forms a covalent bond between the C8 position of the adenine base and the C5' position of the deoxyribose sugar. nih.govacs.org

This "tandem lesion" is unique because it involves damage to both the base and the sugar backbone within the same nucleoside. nih.govglenresearch.com The resulting covalent bond introduces a significant structural distortion into the DNA double helix. nih.govglenresearch.comrcsb.org This distortion is much more severe than that caused by a simple base modification like 8-oxodA. Consequently, cdA acts as a strong block to the progression of both DNA and RNA polymerases, thereby impeding DNA replication and transcription. nih.govrcsb.orgnih.govresearchgate.net The lesion exists in two stereoisomeric forms, (5'R)-cdA and (5'S)-cdA, with the (5'S) diastereomer being more resistant to cellular repair mechanisms. pnas.orgescholarship.org

Pathological Implications and Clinical Relevance

Adenosine (B11128) Deaminase (ADA) Deficiency

Adenosine deaminase (ADA) deficiency is an autosomal recessive metabolic disorder caused by mutations in the ADA gene. d-nb.info This genetic defect leads to a lack of functional ADA enzyme, which is responsible for the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) into inosine (B1671953) and 2'-deoxyinosine, respectively. frontiersin.orgfrontiersin.org The absence of ADA function results in the systemic accumulation of its substrates, primarily this compound and adenosine, which are particularly toxic to lymphocytes. d-nb.infonih.gov This toxicity underlies the severe combined immunodeficiency (SCID) that characterizes the most severe form of the disease. d-nb.inforesearchgate.net

Metabolic Basis of Immunodeficiency and Lymphocytotoxicity

The immunodeficiency in ADA deficiency stems from the toxic effects of accumulated purine (B94841) substrates on lymphocytes. nih.gov When this compound and adenosine build up, they are converted by intracellular kinases into their triphosphate forms, deoxyadenosine (B7792050) triphosphate (dATP) and adenosine triphosphate (ATP). d-nb.info While ATP is essential for cellular energy, the massive accumulation of dATP is highly lymphotoxic. jci.org

High intracellular concentrations of dATP are a potent allosteric inhibitor of the enzyme ribonucleotide reductase. d-nb.infomhmedical.com This enzyme is critical for the synthesis of all four deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair. d-nb.info By inhibiting this enzyme, dATP creates a profound imbalance in the dNTP pool, effectively starving the cell of the necessary building blocks for DNA synthesis. d-nb.info This halt in DNA replication is particularly detrimental to proliferating lymphocytes, leading to cell death and a state of severe immunodeficiency. d-nb.inforesearchgate.net Additionally, adenosine itself can contribute to immunosuppression by engaging with adenosine receptors on immune cells, which can inhibit T-cell activation. d-nb.info

Accumulation of this compound and dATP Toxicity in Lymphocytes

In individuals with ADA deficiency, this compound accumulates systemically and is readily taken up by lymphocytes, which possess active nucleoside transport systems. researchgate.net Inside the lymphocyte, this compound is phosphorylated, primarily by deoxycytidine kinase, to dAMP, dADP, and ultimately the toxic metabolite dATP. d-nb.inforesearchgate.net Lymphoblasts, which are rapidly dividing immature lymphocytes, are especially vulnerable to dATP toxicity. acpjournals.orgsci-hub.se

The mechanisms of dATP-induced lymphotoxicity are multifaceted:

Inhibition of DNA Synthesis: As mentioned, dATP potently inhibits ribonucleotide reductase, leading to the depletion of other dNTPs and cessation of DNA synthesis. d-nb.infomhmedical.com

Induction of Apoptosis: High levels of dATP can trigger programmed cell death (apoptosis) by causing the release of cytochrome c from mitochondria, which in turn activates the caspase cascade leading to cell death. jci.orgjci.org

Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: this compound can also act as a suicide inhibitor of SAH hydrolase. frontiersin.orgaai.org Inhibition of this enzyme leads to the accumulation of S-adenosylhomocysteine, which disrupts essential cellular methylation reactions necessary for lymphocyte differentiation and function. researchgate.net

These toxic metabolic consequences result in a profound loss of lymphocytes, a condition known as lymphopenia. frontiersin.org

Impact on Immune Cell Development and Function

The cytotoxic effects of this compound and dATP accumulation lead to a catastrophic failure of the immune system, affecting all major lymphocyte lineages. d-nb.infonih.gov This results in a condition known as severe combined immunodeficiency (SCID), characterized by a lack of both cellular and humoral immunity. nih.gov

T-Lymphocytes: The thymus, where T-cells mature, is severely affected due to the high proliferation rate of developing thymocytes, making them highly susceptible to apoptosis induced by dATP. mhmedical.comnih.gov This leads to a severe reduction in T-cell numbers (T-cell lymphopenia). frontiersin.org The few T-cells that survive may exhibit defective T-cell receptor signaling, further impairing the immune response. d-nb.infonih.gov

B-Lymphocytes: B-cell development and function are also profoundly impaired. frontiersin.orgaai.org Patients typically exhibit a severe reduction in B-cell numbers and a failure to produce antibodies (hypogammaglobulinemia). d-nb.infofrontiersin.org This is due to both the intrinsic toxicity of dATP to B-cells and the lack of essential "help" from functional T-cells. frontiersin.orgaai.org

Natural Killer (NK) Cells: NK cells, another crucial component of the innate immune system, are also depleted in ADA deficiency. d-nb.infointegrate-atmp.de

The comprehensive loss of lymphocyte function leaves individuals with ADA-SCID extremely vulnerable to life-threatening infections from bacteria, viruses, and fungi. integrate-atmp.demedlineplus.gov

Non-Immunological Manifestations in ADA Deficiency

Because ADA is a ubiquitously expressed enzyme, its deficiency affects multiple organ systems beyond the immune system. d-nb.infonih.gov The systemic accumulation of adenosine and this compound is believed to be the cause of these non-immunological problems. nih.gov

| System Affected | Manifestations |

| Skeletal | Abnormalities of the ribs (cupping and flaring), vertebrae, and pelvis are common. d-nb.infonih.gov |

| Neurological | A range of issues including developmental delays, cognitive impairment, spasticity, and sensorineural hearing loss have been reported. d-nb.infonih.gov |

| Pulmonary | Patients can develop lung abnormalities, including pulmonary alveolar proteinosis (PAP). d-nb.infofrontiersin.org |

| Hepatic | Liver dysfunction and hepatomegaly can occur. frontiersin.orgintegrate-atmp.de |

| Other | Chronic diarrhea and failure to thrive are also common clinical features. medlineplus.gov |

Role in Cancer Biology

The same cytotoxic mechanisms that cause lymphopenia in ADA deficiency can be leveraged against rapidly proliferating cancer cells. This has made this compound and its analogues a subject of interest in oncology.

Antiproliferative Effects on Carcinoma Cell Lines

Research has shown that this compound can induce apoptosis and inhibit the growth of various cancer cells. Studies have demonstrated these antiproliferative effects in human colon carcinoma and breast cancer cell lines. researcher.lifenih.gov The mechanism mirrors its toxicity in lymphocytes: cancer cells take up this compound, which is then phosphorylated to dATP. nih.gov The resulting high levels of dATP induce cell cycle arrest and apoptosis. nih.gov

The anticancer effect of this compound is significantly enhanced when combined with an ADA inhibitor, such as deoxycoformycin. nih.gov This combination prevents the breakdown of this compound, increasing its concentration and its subsequent conversion to toxic dATP within the cancer cells. This strategy has been particularly effective against certain hematologic malignancies. Analogues of this compound, such as 2-chloro-2'-deoxyadenosine (Cladribine), which are resistant to degradation by ADA, have been developed and show potent antileukemic activity by exploiting this same cytotoxic pathway. pnas.org

Induction of Apoptosis in Malignant Cells

This compound and its analogs are recognized for their ability to induce apoptosis, or programmed cell death, in malignant cells, particularly in quiescent lymphocytes. pnas.orgnih.gov This property makes them valuable in the treatment of certain cancers like hairy cell leukemia, chronic lymphocytic leukemia (CLL), and low-grade lymphoma. pnas.org The cytotoxic effects of these compounds are often more pronounced in lymphocytes because these cells have a high ratio of deoxycytidine kinase to cytosolic 5'-nucleotidase, leading to the selective accumulation of the active triphosphate metabolite. pnas.org

The process of apoptosis induction by this compound analogs involves multiple pathways. One key mechanism is the intracellular conversion of the nucleoside into its 5'-triphosphate form, such as 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (2CdATP). pnas.org This metabolite, similar to dATP, can work with cytochrome c and Apaf-1 to activate caspase-3, a crucial enzyme in the apoptotic cascade. pnas.org This activation occurs before the characteristic DNA fragmentation and cell death associated with apoptosis. pnas.org

Furthermore, certain deoxyadenosine analogs can directly damage mitochondria, leading to the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor. nih.gov This mitochondrial disruption contributes significantly to the potent cytotoxic effects of these compounds on non-dividing lymphocytes. nih.gov Studies have also indicated that the induction of apoptosis in malignant cells can be enhanced when this compound analogs are used in combination with other cytotoxic drugs like doxorubicin (B1662922) and mitoxantrone. tandfonline.com

The accumulation of this compound is a central factor in the pathology of Adenosine Deaminase (ADA) deficiency, a genetic disorder that leads to severe combined immunodeficiency (SCID). nih.govmedlineplus.gov In ADA deficiency, the inability to break down this compound leads to its buildup, which is particularly toxic to developing T and B lymphocytes. nih.govjci.org This toxicity is mediated through the accumulation of dATP, which in turn induces apoptosis in these immune cells. nih.gov

Table 1: Research Findings on this compound and Apoptosis in Malignant Cells

| Finding | Cell Type(s) | Key Mechanism(s) | Reference(s) |

| Analogs induce apoptosis in quiescent lymphocytes. | Nondividing lymphocytes, CLL cells | Accumulation of triphosphate metabolites, caspase-3 activation, mitochondrial damage | pnas.orgnih.gov |

| Synergistic apoptotic effect with other drugs. | Normal and neoplastic lymphocytes | Enhanced apoptosis induction | tandfonline.com |

| Toxicity in ADA deficiency. | T and B lymphocytes | dATP accumulation, induction of apoptosis | nih.govjci.org |

| Cytotoxicity in breast cancer cells. | MCF-7 breast cancer cells | Intracellular phosphorylation to active triphosphate form |

Mechanisms of Cell Growth Inhibition

The inhibition of cell growth by this compound and its analogs is a multifaceted process that extends beyond the induction of apoptosis. A primary mechanism involves the interference with DNA synthesis and repair. medchemexpress.com The triphosphate metabolite of this compound, dATP (or its analog), can inhibit key enzymes required for DNA replication, such as ribonucleotide reductase and DNA polymerase. This inhibition disrupts the normal cell cycle and leads to the cessation of cell proliferation.

In the context of ADA deficiency, the accumulation of this compound and the subsequent increase in intracellular dATP levels interfere with deoxynucleotide synthesis. frontiersin.org This disruption can lead to an arrest in the G1 phase of the cell cycle in T lymphoblasts, preventing them from proceeding to the S phase where DNA replication occurs. jci.org

Research has also shown that this compound can inhibit the proliferation of other cell types, such as epidermal keratinocytes. nih.gov Both adenosine and this compound have demonstrated significant inhibitory effects on keratinocyte outgrowth, DNA synthesis (as measured by [3H]thymidine uptake), and mitosis. nih.gov Interestingly, while adenosine strongly stimulates cyclic AMP (cAMP) levels in the epidermis, this compound has a much weaker effect, suggesting that the inhibitory action on cell proliferation may not be solely mediated through the cAMP pathway. nih.gov

The inhibition of cell growth is a critical aspect of the therapeutic effect of this compound analogs in treating lymphoid malignancies. medchemexpress.com By targeting the fundamental processes of DNA replication and cell division, these compounds can effectively control the proliferation of cancerous lymphocytes.

Table 2: Mechanisms of Cell Growth Inhibition by this compound

| Mechanism | Affected Process | Cell Type(s) | Consequence | Reference(s) |

| Inhibition of DNA Synthesis | DNA replication and repair | Malignant cells, Lymphoid tumors | Halts cell proliferation | medchemexpress.com |

| Enzyme Inhibition | Ribonucleotide reductase, DNA polymerase activity | Malignant cells | Disruption of DNA replication | |

| Cell Cycle Arrest | G1 to S phase transition | T lymphoblasts | Prevents DNA replication | jci.org |

| Inhibition of Keratinocyte Proliferation | Outgrowth, [3H]thymidine uptake, mitosis | Epidermal keratinocytes | Reduced cell division | nih.gov |

Metabolic Stress and Beta-Cell Dysfunction

Metabolic stress, particularly from high levels of glucose and fatty acids, is a known contributor to pancreatic beta-cell dysfunction and death, which are hallmarks of type 2 diabetes. frontiersin.orge-dmj.orgfrontiersin.org Recent studies have implicated intracellular adenosine and this compound in mediating these detrimental effects. nih.govnih.gov

High intracellular concentrations of adenosine and this compound have been shown to promote apoptosis in insulin-producing beta-cells. nih.govnih.gov This effect appears to be independent of extracellular adenosine receptors, as the non-receptor-activating analog this compound induces a similar level of apoptosis at high concentrations. nih.gov The toxic effects are mediated through intracellular pathways, as evidenced by the efficient uptake of both adenosine and its deamination product, inosine, by beta-cells, with inosine counteracting the cell death-promoting effect of adenosine by competing for uptake. nih.govnih.gov

One of the key mechanisms by which adenosine and this compound contribute to beta-cell dysfunction is by negatively regulating the PI3K/Akt signaling pathway, which is crucial for cell survival. nih.govnih.gov Both compounds have been observed to rapidly reduce insulin-stimulated production of plasma membrane PI(3,4,5)P3 and diminish the phosphorylation of Akt. nih.govnih.gov This inhibition of the anti-apoptotic PI3K/Akt/BAD pathway leads to increased beta-cell apoptosis. nih.gov

Under conditions of metabolic stress induced by high glucose and palmitate, an increase in intracellular adenosine levels is observed, paralleling cell death. nih.govnih.gov The enzyme adenosine deaminase 1 (ADA1) plays a protective role by controlling intracellular adenosine levels. Overexpression of ADA1 in beta-cells can prevent both adenosine-induced apoptosis and cell death triggered by high glucose and palmitate. nih.gov This highlights the critical role of intracellular adenosine/2'-deoxyadenosine metabolism in beta-cell survival under metabolic stress. nih.govnih.gov

Table 3: Impact of this compound on Beta-Cell Function under Metabolic Stress

| Condition/Factor | Effect on Beta-Cells | Key Pathway(s) Involved | Outcome | Reference(s) |

| High Intracellular this compound | Promotes apoptosis | Inhibition of PI3K/Akt/BAD pathway | Increased beta-cell death | nih.govnih.gov |

| High Glucose + Palmitate | Increased intracellular adenosine | Negative regulation of PI3K pathway | Beta-cell dysfunction and death | nih.govnih.gov |

| Adenosine Deaminase 1 (ADA1) Overexpression | Protects against apoptosis | Regulation of intracellular adenosine levels | Increased beta-cell survival | nih.gov |

2 Deoxyadenosine Analogs in Therapeutic Development and Research

Design and Synthesis of 2'-Deoxyadenosine (B1664071) Analogs

The development of this compound analogs as therapeutic agents has been driven by the need for compounds with improved efficacy, stability, and selectivity. Both chemical and enzymatic strategies have been employed to synthesize a diverse range of these modified nucleosides.

Chemical synthesis of this compound analogs often involves multi-step processes. A common strategy is the glycosylation of a modified purine (B94841) base with a protected 2-deoxy-D-ribofuranose derivative. openaccesspub.org For instance, the synthesis of Cladribine (B1669150) (2-chloro-2'-deoxyadenosine) can be achieved through the coupling of the potassium salt of 2,6-dichloropurine (B15474) with a 1-α-chlorosugar, followed by selective ammonolysis. openaccesspub.org This method, however, can lead to the formation of isomeric byproducts. openaccesspub.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been effectively used to introduce substituents at the C8 position of the purine ring. mdpi.comtandfonline.com Another approach involves the chemical modification of the pre-formed nucleoside, such as the synthesis of 8-methoxy-2'-deoxyadenosine from 8-bromo-2'-deoxyadenosine. nih.gov The synthesis of phosphoramidites of C8-modified this compound with carcinogenic arylamines has also been described. nih.gov

Enzymatic synthesis offers a more stereospecific and often more efficient alternative to chemical methods. nih.govrsc.org Nucleoside 2'-deoxyribosyltransferases (NDTs) are key enzymes in this approach, catalyzing the transfer of the deoxyribosyl group from a donor nucleoside to a modified purine base. rsc.orgmdpi.com For example, immobilized NDTs from bacteria like Lactobacillus reuteri and Bacillus psychrosaccharolyticus have been successfully used for the synthesis of this compound and its analogs. mdpi.comnih.gov These biocatalysts can be recycled, making the process more cost-effective. mdpi.comnih.gov Continuous enzyme membrane reactors (EMRs) have also been developed for the large-scale production of nucleoside analogs, demonstrating high product yields over extended periods. nih.gov

The table below summarizes various synthesis approaches for this compound analogs.

| Synthesis Approach | Key Reagents/Enzymes | Target Analog(s) | Key Features |

| Chemical Synthesis | |||

| Anion Glycosylation | Potassium salt of 2,6-dichloropurine, 1-α-chlorosugar | Cladribine | Two-step process, potential for isomeric byproducts. openaccesspub.org |

| Palladium-Catalyzed Cross-Coupling | Organostannanes, 8-bromopurine nucleosides | 8-vinyl and 8-aryl-2'-deoxyadenosine | Single-step modification at the C8 position. tandfonline.com |

| Sonogashira Coupling | Unprotected halogenated 2'-deoxynucleosides, alkynes | 8-alkynyl-2'-deoxyadenosine triphosphate | Protection-free strategy for base modification. mdpi.com |

| N6-Arylation | Palladium catalysis | N6-Aryl this compound analogs | Facile and general method for C-N bond formation. capes.gov.br |

| Enzymatic Synthesis | |||

| Transglycosylation | Nucleoside 2'-deoxyribosyltransferase (NDT) | This compound, various analogs | Stereospecific, high yield, recyclable biocatalyst. rsc.orgmdpi.comnih.gov |

| Continuous Enzyme Membrane Reactor (EMR) | Freely dissolved NDTs | This compound, dihalogenated analogs | Continuous production, high productivity. nih.gov |

Research into modified this compound nucleosides and nucleotides has expanded the potential applications of these compounds beyond anticancer therapy. Modifications at various positions of the purine ring and the sugar moiety have been explored to create analogs with unique properties.

Modifications at the C8 position of the purine ring have been of particular interest. For example, 8-alkyne purine derivatives have been synthesized to introduce hydrophobic functional groups, which can enhance interactions with protein targets. mdpi.com The synthesis of 8-amino-2'-deoxyadenosine (B77079) has also been achieved through an unexpected conversion of 8-azido-2'-deoxyadenosine (B140859) in the presence of amines. csic.es

Modifications to the sugar moiety can influence the conformational properties of the nucleoside. For instance, the synthesis of 2'-halo-2'-deoxyadenosine analogs has been used to study the effects of substituents on the conformation of oligonucleotides. nih.gov The development of methods for the stereoselective synthesis of 2'-C-allyl uridine (B1682114) and cytidine (B196190) phosphoramidites has also been reported. oup.com

The synthesis of modified 2'-deoxynucleoside triphosphates (dNTPs) is crucial for their incorporation into DNA for various applications in bioanalysis and chemical biology. acs.org Methods for the efficient synthesis of base-modified dNTPs have been developed, allowing for the enzymatic construction of functionalized DNA. acs.org

Chemical and Enzymatic Synthesis Approaches

Anticancer Therapeutics Based on this compound Analogs

The structural similarity of this compound analogs to the natural nucleoside allows them to interfere with key cellular processes, leading to their potent anticancer activity.

Cladribine is a prominent purine nucleoside analog with significant therapeutic efficacy, particularly in certain hematologic malignancies. nih.govmedchemexpress.com It is a chlorinated derivative of deoxyadenosine (B7792050), a modification that renders it resistant to degradation by adenosine (B11128) deaminase (ADA). nih.govwikipedia.org This resistance allows for its accumulation within cells. wikipedia.org Other related analogs, such as 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA), have been developed to improve stability and overcome resistance. aacrjournals.org

The table below presents key this compound analogs and their primary therapeutic applications.

| Analog | Chemical Name | Primary Therapeutic Application(s) |

| Cladribine | 2-Chloro-2'-deoxyadenosine (2-CdA) | Hairy cell leukemia, B-cell chronic lymphocytic leukemia, multiple sclerosis. nih.govwikipedia.orgdrugbank.com |

| Clofarabine (B1669196) | 2-Chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA) | Acute lymphoblastic leukemia. mdpi.com |

| Fludarabine (B1672870) | 9-β-D-Arabinofuranosyl-2-fluoroadenine | Chronic lymphocytic leukemia. nih.gov |

| Nelarabine | 6-methoxy-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-amine | T-cell acute lymphoblastic leukemia, T-cell lymphoblastic lymphoma. mdpi.com |

Cladribine's effectiveness in lymphoproliferative disorders stems from its selective toxicity towards lymphocytes and monocytes. patsnap.compharmacology2000.com This selectivity is due to the high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase (5'-NT) in these cells, leading to the preferential accumulation of the active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP). pharmacology2000.comeuropa.eu

Once activated, Cd-ATP exerts its cytotoxic effects through several mechanisms:

Incorporation into DNA: Cd-ATP is incorporated into the DNA of both dividing and non-dividing cells. patsnap.comashpublications.org In dividing cells, this leads to the inhibition of DNA synthesis and repair, causing DNA strand breaks. patsnap.comeuropa.eu

Inhibition of Ribonucleotide Reductase: Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides, further hindering DNA synthesis and repair. patsnap.comeuropa.eu

Induction of Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis). patsnap.commedsci.org In resting cells, cladribine can cause single-strand DNA breaks, leading to the activation of poly(ADP-ribose) polymerase (PARP). This depletes intracellular NAD and ATP pools, ultimately inducing apoptosis. ashpublications.org Cladribine can also induce apoptosis by altering the mitochondrial membrane potential and through the Fas/Fas ligand pathway. ashpublications.orgmedsci.org

Cladribine and its analogs not only mimic this compound to exert their effects but also interfere with its metabolism. Being resistant to deamination by adenosine deaminase (ADA), cladribine avoids a major degradation pathway for deoxyadenosine. ashpublications.org This resistance is a key feature of its design. nih.gov By competing for enzymes like deoxycytidine kinase (dCK), cladribine can also influence the phosphorylation of the natural nucleoside. patsnap.comeuropa.eu Recent studies have suggested that the mechanism of toxicity of 2-CdA includes a block in the metabolic pathways of deoxyadenosine, which are crucial for the normal function of immune system cells. nih.gov

Cladribine (2-Chloro-2'-Deoxyadenosine) and Related Analogs

Targeting DNA Synthesis and Ribonucleotide Reductase

A primary mechanism by which this compound analogs exhibit their anticancer activity is through the direct inhibition of DNA synthesis and the enzyme ribonucleotide reductase (RNR). nih.govcapes.gov.br RNR is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. caister.com By inhibiting RNR, these analogs deplete the intracellular pools of deoxynucleotide triphosphates (dNTPs), which are necessary for DNA replication and repair. nih.govannualreviews.org This depletion enhances the incorporation of the analog triphosphates into DNA, a process termed "self-potentiation." nih.gov

Once incorporated into the DNA strand, these analogs can terminate chain elongation, leading to DNA strand breaks and the induction of apoptosis (programmed cell death). researchgate.netdrugbank.com For instance, 2-halogenated deoxyadenosine analogs, after being phosphorylated, competitively inhibit the incorporation of dAMP into DNA by DNA polymerases α, β, and γ. nih.gov The incorporation of analogs like Cl-dATP and Br-dATP significantly retards further DNA elongation. nih.gov

Several analogs have been developed that exploit this mechanism. Fludarabine primarily inhibits DNA polymerases, while cladribine is a potent inhibitor of ribonucleotide reductase. nih.gov Clofarabine, a next-generation analog, effectively inhibits both enzymes. nih.gov This dual inhibition leads to a significant impairment of DNA synthesis and repair. nih.gov Studies have shown that at certain doses, clofarabine can inhibit DNA synthesis by 75% to 95%. nih.gov

The inhibition of RNR by 2'-substituted deoxycytidine analogs has also been explored. nih.gov These analogs, after phosphorylation, act as powerful inhibitors of the enzyme. nih.gov

Induction of Apoptosis via Caspase Activation and Mitochondrial Disruption